molecular formula C8H5NO3 B14768826 Benzo[c]isoxazole-5-carboxylic acid

Benzo[c]isoxazole-5-carboxylic acid

Cat. No.: B14768826
M. Wt: 163.13 g/mol
InChI Key: NHRWNKSZPJSWQA-UHFFFAOYSA-N
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Description

Benzo[c]isoxazole-5-carboxylic acid is a heterocyclic compound that features a benzene ring fused to an isoxazole ring, with a carboxylic acid group attached at the 5-position of the isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[c]isoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of solid-phase synthesis techniques and the optimization of reaction conditions to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzo[c]isoxazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like toluene or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized isoxazole compounds .

Mechanism of Action

The mechanism of action of Benzo[c]isoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biological processes. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

Benzo[c]isoxazole-5-carboxylic acid can be compared with other similar compounds, such as:

  • Isoxazole-3-carboxylic acid
  • Isoxazole-4-carboxylic acid
  • Benzisoxazole derivatives

These compounds share the isoxazole ring structure but differ in the position and type of substituents. This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties .

Properties

Molecular Formula

C8H5NO3

Molecular Weight

163.13 g/mol

IUPAC Name

2,1-benzoxazole-5-carboxylic acid

InChI

InChI=1S/C8H5NO3/c10-8(11)5-1-2-7-6(3-5)4-12-9-7/h1-4H,(H,10,11)

InChI Key

NHRWNKSZPJSWQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NOC=C2C=C1C(=O)O

Origin of Product

United States

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